N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide typically involves the condensation of thiophene derivatives with appropriate amines and oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to the modulation of cytokine production and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJQRCVGJFQIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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